molecular formula C15H21N3O3 B11097797 Pyridine-4-carboxylic acid, 2,2,6,6-tetramethyl-1-hydroxy-4-piperidinylidenamino ester

Pyridine-4-carboxylic acid, 2,2,6,6-tetramethyl-1-hydroxy-4-piperidinylidenamino ester

Cat. No.: B11097797
M. Wt: 291.35 g/mol
InChI Key: VWUJVCQBFXREPZ-UHFFFAOYSA-N
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Description

(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and functional groups that contribute to its reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YLIDENE)AMINO PYRIDINE-4-CARBOXYLATE stands out due to its combined piperidine and pyridine rings, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] pyridine-4-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-14(2)9-12(10-15(3,4)18(14)20)17-21-13(19)11-5-7-16-8-6-11/h5-8,20H,9-10H2,1-4H3

InChI Key

VWUJVCQBFXREPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NOC(=O)C2=CC=NC=C2)CC(N1O)(C)C)C

Origin of Product

United States

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